N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
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Overview
Description
N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a bromophenyl group, a methoxyphenyl group, a methylphenyl group, and a triazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes the following steps:
Formation of the hydrazide: This step involves the reaction of an appropriate acyl chloride with hydrazine to form the hydrazide.
Formation of the triazole ring: The hydrazide is then reacted with a suitable aldehyde or ketone to form the triazole ring.
Introduction of the bromophenyl group: The triazole compound is then reacted with a bromophenyl derivative under specific conditions to introduce the bromophenyl group.
Final condensation: The final step involves the condensation of the intermediate compound with an appropriate aldehyde to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can be compared with similar compounds such as:
N-(3-bromo-4-methylphenyl)-N-[(E)-(4-ethoxyphenyl)methylidene]amine: Similar structure but different substituents, leading to different chemical and biological properties.
N-(4-Methoxybenzylidene)aniline: Shares the methoxyphenyl group but lacks the triazole ring and bromophenyl group, resulting in different reactivity and applications.
The uniqueness of N’-[(E)-(2-bromophenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C25H22BrN5O2S |
---|---|
Molecular Weight |
536.4 g/mol |
IUPAC Name |
N-[(E)-(2-bromophenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O2S/c1-17-7-9-18(10-8-17)24-29-30-25(31(24)20-11-13-21(33-2)14-12-20)34-16-23(32)28-27-15-19-5-3-4-6-22(19)26/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
CCMDRCKNWKXORY-JFLMPSFJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=CC=C4Br |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=CC=C4Br |
Origin of Product |
United States |
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